molecular formula C17H16N4O3S B6058683 2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-furylmethyl)acetamide

2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-furylmethyl)acetamide

Cat. No.: B6058683
M. Wt: 356.4 g/mol
InChI Key: CRIMZXYLMFIXQU-UHFFFAOYSA-N
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Description

2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-furylmethyl)acetamide is a complex organic compound that features a pyrimidine ring, a phenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-furylmethyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinethiol with 2-furylmethylamine in the presence of acetic anhydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-furylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino and sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-furylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-furylmethyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-furylmethyl)acetamide
  • **4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone

Uniqueness

Compared to similar compounds, 2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-furylmethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(4-amino-6-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c18-15-14(11-5-2-1-3-6-11)16(23)21-17(20-15)25-10-13(22)19-9-12-7-4-8-24-12/h1-8H,9-10H2,(H,19,22)(H3,18,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIMZXYLMFIXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(NC2=O)SCC(=O)NCC3=CC=CO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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